molecular formula C9H8ClN3O2 B13677074 Methyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Methyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B13677074
M. Wt: 225.63 g/mol
InChI Key: VPTQNRUKSCKYOR-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, making it a valuable scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods often utilize similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its ester functional group, which enhances its solubility and reactivity compared to other similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in drug development .

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

methyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-4-11-7(10)5-3-6(9(14)15-2)13-8(5)12-4/h3H,1-2H3,(H,11,12,13)

InChI Key

VPTQNRUKSCKYOR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(N2)C(=O)OC)C(=N1)Cl

Origin of Product

United States

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